molecular formula C22H24N2O4S2 B2589861 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide CAS No. 954658-97-0

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide

Cat. No.: B2589861
CAS No.: 954658-97-0
M. Wt: 444.56
InChI Key: GPAPVGBSFPQJLU-UHFFFAOYSA-N
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Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-2-13-29(25,26)24-12-11-18-7-9-21(14-20(18)16-24)23-30(27,28)22-10-8-17-5-3-4-6-19(17)15-22/h3-10,14-15,23H,2,11-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAPVGBSFPQJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound that integrates a tetrahydroisoquinoline structure with a sulfonamide group. This unique combination suggests a range of potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Tetrahydroisoquinoline Moiety : Known for its neuroprotective effects and interactions with neurotransmitter systems.
  • Propylsulfonyl Group : Enhances solubility and may influence pharmacological properties.
  • Naphthalene Sulfonamide Component : Implicated in various biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC₂₀H₂₃N₂O₄S₂
Molecular Weight419.54 g/mol
CAS Number1396633-06-9

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to receptors involved in signaling pathways, influencing cellular responses.
  • Neuroprotective Effects : The tetrahydroisoquinoline structure suggests possible benefits in neurodegenerative conditions by modulating neurotransmitter release.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways through receptor interaction.
  • Neuroprotective Effects : Studies suggest that tetrahydroisoquinolines can protect neuronal cells from damage.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Inhibition of Kinases : Similar sulfonamide compounds have been identified as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK), which play critical roles in immune response and signal transduction pathways.
  • Neuroprotection Studies : Research on tetrahydroisoquinoline derivatives has shown promise in neuroprotection against oxidative stress and excitotoxicity .
  • Anticancer Activity : Some sulfonamides have demonstrated anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveProtects against neuronal damage ,
AnticancerInhibits cancer cell growth,

Q & A

What synthetic strategies are recommended for preparing N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)naphthalene-2-sulfonamide?

Answer : The synthesis involves coupling naphthalene-2-sulfonamide with a functionalized tetrahydroisoquinoline precursor. A two-step approach is typical:

  • Step 1 : Synthesize the tetrahydroisoquinoline core with a propylsulfonyl group at position 2. Sulfonation can be achieved using propane sulfonic acid derivatives under controlled anhydrous conditions .
  • Step 2 : Couple the intermediate with naphthalene-2-sulfonyl chloride via nucleophilic substitution. Pyridine or DMAP (4-dimethylaminopyridine) is often used to activate the sulfonyl chloride, as described in analogous sulfonamide syntheses .
    Critical Note : Monitor reaction temperature (<40°C) to avoid byproducts from sulfonyl chloride hydrolysis.

How can researchers validate the structural integrity of this compound post-synthesis?

Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR : Confirm the presence of the propylsulfonyl group (δ 1.0–1.5 ppm for CH3, δ 3.0–3.5 ppm for SO2-CH2) and aromatic protons from the naphthalene moiety (δ 7.5–8.5 ppm).
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ peak matching the theoretical mass).
  • X-ray Crystallography : Optional for resolving ambiguities in stereochemistry or substituent orientation .

What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Answer : Advanced docking and molecular dynamics (MD) simulations are recommended:

  • Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with sulfonamide-binding pockets). Focus on hydrogen bonding between the sulfonamide group and catalytic residues.
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the tetrahydroisoquinoline ring under physiological conditions .
    Contradiction Alert : Some studies report discrepancies between docking scores and experimental IC50 values; validate predictions with in vitro assays.

How should researchers address discrepancies in reported biological activity data for this compound?

Answer : Cross-validate experimental conditions and assay parameters:

  • Assay Variability : Compare buffer pH (e.g., sulfonamide ionization varies at pH 7.4 vs. 6.5) and cell line/purity (e.g., HEK293 vs. HeLa).
  • Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase inhibition studies) to calibrate results.
  • Statistical Analysis : Apply ANOVA or Tukey’s test to identify significant outliers across datasets .

What strategies optimize solubility and bioavailability for in vivo studies?

Answer : Modify formulation or introduce prodrug moieties:

  • Salt Formation : Use sodium or potassium salts of the sulfonamide group to enhance aqueous solubility.
  • Lipid-Based Carriers : Encapsulate the compound in PEGylated liposomes to improve plasma half-life.
  • Prodrug Design : Esterify the sulfonamide’s free -NH2 group (e.g., with acetyl or pivaloyl) for passive diffusion, followed by enzymatic cleavage in vivo .

How can structure-activity relationship (SAR) studies guide further derivatization?

Answer : Systematic substitution at key positions:

  • Tetrahydroisoquinoline Ring : Replace the propylsulfonyl group with shorter (methyl) or bulkier (phenylsulfonyl) substituents to probe steric effects.
  • Naphthalene Core : Introduce electron-withdrawing groups (e.g., -NO2 at position 6) to enhance electrophilicity and target engagement.
  • Biological Testing : Compare IC50 values across derivatives to identify critical pharmacophoric features .

What analytical challenges arise in quantifying this compound in biological matrices?

Answer : Address matrix interference and sensitivity limits:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
  • LC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for trace quantification (LOQ < 1 ng/mL).
  • Internal Standards : Deuterated analogs (e.g., d4-propylsulfonyl) correct for ion suppression/enhancement effects .

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